Isoamyl acetate

Catalog No.
S577776
CAS No.
123-92-2
M.F
C7H14O2
CH3COO(CH2)2CH(CH3)2
CH3COO(CH2)2CH(CH3)2
C7H14O2
M. Wt
130.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl acetate

CAS Number

123-92-2

Product Name

Isoamyl acetate

IUPAC Name

3-methylbutyl acetate

Molecular Formula

C7H14O2
CH3COO(CH2)2CH(CH3)2
CH3COO(CH2)2CH(CH3)2
C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3

InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.02 M
2 mg/mL at 25 °C
In water, 2000 mg/L at 25 °C
Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume.
Miscible with alcohol, ether, ethyl acetate, amyl alcohol.
1:3 in 60% alcohol; miscible with most fixed oils
Solubility in water, g/100ml at 20 °C: 0.2
Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol
1ml in 3ml 60% ethanol (in ethanol)
0.3%

Synonyms

3-Methyl-1-butanol Acetate; Isoamyl Ester Acetic Acid; Isopentyl Alcohol Acetate; 3-Methyl-1-butyl Acetate; 3-Methylbutyl Acetate; 3-Methylbutyl Ethanoate; Acetic Acid 3-Methyl-1-butyl Ester; Acetic Acid 3-Methylbutyl Ester; Acetic Acid Isopentyl Est

Canonical SMILES

CC(C)CCOC(=O)C

Application in Food Science Research:

Isoamyl acetate, with its characteristic banana-like odor, is commonly used in flavor research. Scientists utilize it to investigate aroma perception, flavor interactions, and the development of novel flavoring agents. Studies employ isoamyl acetate at varying concentrations to understand its impact on the overall flavor profile of food products and how it interacts with other flavor compounds.

For instance, one research study investigated the influence of isoamyl acetate and other esters on the flavor profile of yogurt. The findings suggested that isoamyl acetate, along with other volatile compounds, significantly affects yogurt's taste and aroma perception [].

Application in Material Science Research:

Due to its solvent properties, isoamyl acetate finds applications in polymer research. Scientists utilize it to dissolve and process various polymers, enabling studies on their properties and potential applications.

For example, research has explored the use of isoamyl acetate as a solvent for electrospinning, a technique for producing nanofibers. The findings demonstrated the effectiveness of isoamyl acetate in dissolving specific polymers and generating nanofibers with desired characteristics [].

Origin

Isoamyl acetate can be synthesized from isoamyl alcohol and acetic acid []. It can also be found naturally in some fruits like bananas and pears [].

Significance in Scientific Research

While not extensively used in scientific research itself, isoamyl acetate serves as a valuable tool in various scientific fields. For instance, it's used as a solvent in organic chemistry due to its ability to dissolve many organic compounds []. Additionally, its distinct odor makes it a helpful marker compound in gas chromatography, a technique used to separate and identify components in a mixture [].


Molecular Structure Analysis

Isoamyl acetate has the chemical formula C7H14O2. Its structure consists of an acetate group (CH3COO-) bonded to an isoamyl group (CH3(CH2)2CH(CH3)-) through an ester linkage (C-O-C). The presence of the branched isoamyl group differentiates it from its close relative, amyl acetate, which has a straight-chain pentyl group.

This branched structure influences some of the physical properties of isoamyl acetate, such as its lower boiling point compared to amyl acetate [].


Chemical Reactions Analysis

Synthesis

Isoamyl acetate can be synthesized through the esterification reaction between isoamyl alcohol and acetic acid. This reaction is typically catalyzed by sulfuric acid [].

Balanced chemical equation:

CH3COOH + CH3(CH2)2CH(CH3)OH → CH3COO(CH2)2CH(CH3)2 + H2O (Eq. 1)

Decomposition

Isoamyl acetate can undergo hydrolysis in the presence of water or an acid/base catalyst to yield isoamyl alcohol and acetic acid [].

Balanced chemical equation:

CH3COO(CH2)2CH(CH3)2 + H2O → CH3COOH + CH3(CH2)2CH(CH3)OH (Eq. 2)

Other Reactions

Isoamyl acetate can participate in various other reactions typical of esters, such as transesterification, where it reacts with another alcohol to form a different ester [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H14O2 []
  • Molar Mass: 130.19 g/mol []
  • Melting Point: -78.5 °C []
  • Boiling Point: 142 °C []
  • Density: 876 kg/m³ []
  • Solubility: Slightly soluble in water (0.2 g/100 mL at 20 °C) [], very soluble in most organic solvents []
  • Stability: Relatively stable under normal conditions. Can hydrolyze in acidic or basic environments [].

Mechanism of Action (Not Applicable)

  • Flammability: Flammable liquid with a flash point of 25 °C [].
  • Toxicity: May cause irritation to eyes, skin, and respiratory system upon inhalation or contact [].
  • Reactivity: Reacts violently with strong oxidizers, posing a fire and explosion hazard [].

Physical Description

Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced . (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid with a fruity, pear, banana-like odour
Colorless liquid with a banana-like odor.

Color/Form

Colorless neutral liquid

XLogP3

2

Boiling Point

288 °F at 760 mm Hg (NTP, 1992)
142.5 °C
142 °C
288°F

Flash Point

77 °F (NTP, 1992)
Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C).
25 °C closed cup
25 °C c.c.
77°F

Vapor Density

4.49 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 4.5
4.49

Density

0.876 at 59 °F (USCG, 1999)
d154 0.88
0.876 at 15 °C/4 °C
Relative density (water = 1): 0.87
0.868-0.878
0.876 at 59°F
0.87

LogP

2.25 (LogP)
2.25
log Kow = 2.25
2.13

Odor

Pear-like odor
Fruity, banana, sweet, fragrant, powerful odor
At room temperature, the low molecular- weight ester isoamyl acetate (IAA)... is a liquid with an intense, but pleasant banana-like odor.
Sweet fruity smell

Melting Point

-109.3 °F (NTP, 1992)
-78.5 °C
-78.5°C
-79 °C
-109°F

UNII

Z135787824

GHS Hazard Statements

Aggregated GHS information provided by 2810 companies from 19 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2810 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 2809 of 2810 companies with hazard statement code(s):;
H226 (99.96%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoamyl acetate (banana oil) is a colorless liquid. It has a fruity banana or pear odor with a slight apple taste. It is soluble in water. Isoamyl acetate occurs naturally in several fruits and plants. USE: Isoamyl acetate is used as a pear flavor in water and syrups. It is also used as a solvent for old oil colors and lacquers. Isoamyl acetate is used as an air freshener to cover up bad odors and a warning odor. It is used as a perfume in shoe polish. Isoamyl acetate is an ingredient in nail polish. It is also used to make artificial silk, leather or pearls and is used in making photographic film, waterproof varnishes, bronzing liquids and in dyeing and finishing textiles. EXPOSURE: Workers that use or produce isoamyl acetate may breathe in vapors or have direct skin contact. The general population may be exposed when eating foods or drinking beverages containing isoamyl acetate and by breathing vapors or having direct skin contact when using consumer products containing isoamyl acetate. If isoamyl acetate is released to air, it will be broken down by reaction with other chemicals. It will not be broken down by sunlight. If released to water or soil, is not expected to bind to soil particles or suspended particles. Isoamyl acetate is expected to move through soil. Isoamyl acetate is expected to move into air from wet soils or water surfaces. Isoamyl acetate is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: No data on health risks of isoamyl acetate in humans were found. Respiratory irritation, eye irritation, headache and fatigue have been reported in workers exposed to similar compounds, including pentyl acetate and amyl acetate. Loss of consciousness may occur at high vapor exposures. Eyes, skin and respiratory tract irritation have been reported in laboratory animals exposed to isoamyl acetate. Loss of consciousness, weakness, weight loss, and loss of appetite occurred in laboratory animals exposed to very high levels of isoamyl acetate vapors. The potential for isoamyl acetate to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for isoamyl acetate to cause cancer has not been examined in laboratory animals. The potential for isoamyl acetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

4 mm Hg at 68 °F ; 5 mm Hg at 74.7° F; 760 mm Hg at 288° F (NTP, 1992)
5.60 mmHg
5.6 mm Hg at 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C:
4 mmHg

Pictograms

Flammable

Flammable

Other CAS

123-92-2

Wikipedia

Isoamyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Usually prepared by esterification of commercial isoamyl alcohol with acetic acid.
Rectification of commercial amyl acetate.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
1-Butanol, 3-methyl-, 1-acetate: ACTIVE
The technical product is also known as pear oil or banana oil.
In commercial practice, amyl invariably means isoamyl.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: isoamyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: isoamyl acetate; Matrix: air; Detection Limit: not provided.
A gas chromatographic method for the analysis of isoamyl acetate, consists of a stainless steel column, 3 m x 3 mm ID, packed with Chromosorb WHP (100/120 mesh) coated with 5% FFAP, with hydrogen-air flame ionization detection, and nitrogen or helium as the carrier gas at a flow rate of 30 mL/min, is a NIOSH approved method. A sample injection volume of 5 uL is suggested, the column temperature is 90 °C, the injection temperature is 200-225 °C, and the detection temperature is 250-300 °C. This method has a estimated detection limit of 0.02 mg/sample, and a relative standard deviation of 0.010, over a working range of 2.6 to 10 mg/sample.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Close tightly, and store in detached warehouse under full fire prevention control.

Dates

Modify: 2023-08-15

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